7-methoxy-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-8(7)10-5-9-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEINCPBIVGNTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566263 | |
| Record name | 4-Methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27080-53-1 | |
| Record name | 4-Methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Pathways to 7-Methoxy-1H-benzo[d]imidazole and its Precursors
The synthesis of this compound, a significant heterocyclic compound, is primarily achieved through cyclization reactions that form the benzimidazole (B57391) core. A common precursor for this synthesis is 2,3-diaminoanisole, also known as 3-methoxy-o-phenylenediamine.
One established method involves the reaction of 2,3-diaminoanisole with formic acid. semanticscholar.org This condensation reaction leads to the formation of the imidazole (B134444) ring fused to the benzene (B151609) ring, yielding this compound. Another approach begins with 2-methoxy-6-nitroaniline, which undergoes reductive cyclocondensation using iron powder and ammonium (B1175870) chloride in methanol (B129727) under reflux conditions to produce the target compound with a high yield of 90%.
Condensation Reactions for Benzimidazole Formation
The formation of the benzimidazole ring is frequently accomplished through the condensation of o-phenylenediamines with either aldehydes or carboxylic acids and their derivatives. tandfonline.comnih.gov These reactions are fundamental in synthesizing a wide array of benzimidazole compounds.
The reaction between o-phenylenediamines and aldehydes or carboxylic acids is a cornerstone of benzimidazole synthesis. tandfonline.comijariie.com When using carboxylic acids, the reaction often requires strong acidic conditions and higher temperatures to facilitate cyclization and dehydration. google.com Common catalysts include hydrochloric acid and polyphosphoric acid. google.comacs.org For instance, the reaction of o-phenylenediamine (B120857) with formic acid can be heated to produce benzimidazole. ijariie.com Similarly, reacting o-phenylenediamine with various aromatic acids in the presence of a catalyst like ammonium chloride can yield 2-substituted benzimidazole derivatives. ijariie.com
The condensation with aldehydes offers a direct route to the benzimidazole core. ias.ac.in This reaction can be carried out under various conditions, often employing an oxidizing agent to facilitate the cyclization. acs.orgias.ac.in
Oxidizing agents are crucial in many benzimidazole syntheses that start from o-phenylenediamines and aldehydes. acs.orgias.ac.in Sodium metabisulfite (B1197395) (Na2S2O5) is a commonly used, low-cost oxidizing agent that allows for high reaction yields and straightforward product separation. ias.ac.injst.go.jp In this process, the aldehyde first reacts with sodium metabisulfite to form a bisulfite adduct. ijariie.com This adduct then reacts with o-phenylenediamine, followed by heating, to form the benzimidazole. ijariie.com Other oxidizing agents reported in the literature for this type of condensation include benzoquinone, mercuric oxide, copper(II) acetate, lead tetra-acetate, and even air. nih.govacs.org
A specific example is the synthesis of 2-(2,4-dichlorophenyl)-1H-benzo[d]imidazole, where 2,4-dichlorobenzaldehyde (B42875) reacts with o-phenylenediamine in the presence of sodium metabisulfite. thieme-connect.com
The conditions under which the condensation reaction is performed significantly impact the yield and purity of the resulting benzimidazole derivatives. These conditions include the choice of solvent, reaction temperature, and the use of catalysts. tandfonline.comijariie.com
Solvents: The choice of solvent can influence reaction rates and product yields. While some methods are solvent-free, others utilize solvents like ethanol (B145695), methanol, dimethylformamide (DMF), or aqueous solutions. ijariie.comias.ac.inacs.org For example, the reaction of an aryl aldehyde bisulfite adduct with o-phenylenediamine can be conducted in DMF at 130°C. ijariie.com In some green chemistry approaches, water or polyethylene (B3416737) glycol (PEG) are used as environmentally benign solvents. chemmethod.com
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often under reflux. ijariie.comacs.org For instance, the condensation of o-phenylenediamine with aromatic acids has been effectively carried out at 80-90°C. ijariie.com Some solvent-free methods may require high temperatures, such as 140°C. semanticscholar.orgtandfonline.com
Catalysts: A wide variety of catalysts can be employed to enhance the efficiency of benzimidazole synthesis. These include:
Acid Catalysts: Strong acids like hydrochloric acid and polyphosphoric acid are traditionally used. google.comacs.org Acetic acid has also been used as a catalyst in mechanochemical synthesis. tandfonline.com
Metal-Based Catalysts: Various metal salts and complexes have been shown to be effective, such as ammonium chloride, indium triflate, sodium hexafluoroaluminate, copper acetate, and zinc acetate. ijariie.comthieme-connect.comsphinxsai.com Lanthanum chloride has been used in a one-pot synthesis of benzimidazoles. semanticscholar.org
Solid-Supported Catalysts: To facilitate easier separation and greener processes, solid-supported catalysts like alumina, silica (B1680970) gel, and zeolite HY have been utilized, sometimes in conjunction with microwave irradiation. ijariie.com
| Reactants | Catalyst | Solvent | Temperature | Yield |
| o-Phenylenediamine, Aromatic Acids | Ammonium Chloride | - | 80-90°C | Satisfactory |
| o-Phenylenediamine, Aldehydes | Indium triflate [In(OTf)3] | Solvent-free | Room Temperature | Excellent |
| o-Phenylenediamine, Aromatic Aldehydes | Sodium hexafluoroaluminate (Na3AlF6) | - | 50°C | Good to High |
| o-Phenylenediamine, Aldehydes | Acetic Acid | Mortar-pestle (mechanochemical) | - | Up to 97% |
| 4-Methoxy-1,2-phenylenediamine, Formic Acid | ZnO nanoparticles | - | 70°C | 98% |
While the Fischer indole (B1671886) synthesis is primarily used for creating indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions, analogous strategies can be considered for related heterocyclic structures. beilstein-journals.org The core principle of acid-catalyzed cyclization of a hydrazine (B178648) derivative has parallels in heterocyclic synthesis. openmedicinalchemistryjournal.com For instance, the synthesis of carbazoles, which are structurally similar to indoles, can be achieved through a method analogous to the Fischer indole synthesis, involving the acid-catalyzed cyclization of a cyclohexane-1,3-dione monophenyl hydrazone. beilstein-journals.org Although a direct application of the Fischer indole synthesis to produce this compound is not the standard method, the underlying principles of intramolecular cyclization reactions are fundamental to the synthesis of many heterocyclic systems. beilstein-journals.orguclan.ac.uk
In recent years, there has been a significant shift towards developing more environmentally friendly or "green" methods for synthesizing benzimidazoles. chemmethod.commdpi.com These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. chemmethod.comsphinxsai.com
Key green chemistry strategies for benzimidazole synthesis include:
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can simplify purification. jst.go.jpeprajournals.com For example, the condensation of o-phenylenediamine with aldehydes has been achieved under solvent-free conditions using catalysts like indium triflate or simply by heating. semanticscholar.orgijariie.comthieme-connect.com
Use of Greener Solvents: When a solvent is necessary, water or recyclable solvents like polyethylene glycol (PEG) are preferred over toxic organic solvents. chemmethod.commdpi.com
Alternative Energy Sources: Microwave irradiation has been used to accelerate reactions, often leading to shorter reaction times and higher yields. ijariie.comchemmethod.com Sonication is another energy source used to promote these reactions. thieme-connect.com
Use of Benign Catalysts: Employing non-toxic and reusable catalysts is a central tenet of green chemistry. Examples include the use of zinc acetate, ammonium chloride, and various solid-supported catalysts like zeolites. ijariie.comsphinxsai.com
Mechanochemistry: The use of techniques like mortar-and-pestle grinding offers a solvent-free method for synthesis. For example, benzimidazoles have been synthesized in high yields by grinding o-phenylenediamine and an aldehyde with acetic acid as a catalyst. tandfonline.com
| Green Approach | Reactants | Conditions | Advantages |
| Solvent-free | o-Phenylenediamines, Benzylamines | Na2S2O5 (oxidant) | Environmentally friendly, short reaction times |
| Mechanochemical | Aldehyde, o-Phenylenediamine | Acetic acid (catalyst), Mortar-pestle grinding | Operational simplicity, short reaction time |
| Microwave-assisted | o-Phenylenediamine, Aldehydes | Acetic acid (promoter) | Eco-friendly, avoids hazardous solvents, shorter reaction times, high yields |
| Aqueous Media | o-Phenylenediamine, Aldehydes | Boric acid solution | Convenient, good yields |
Reaction of o-phenylenediamines with Aldehydes or Carboxylic Acids
Preparation of Substituted Precursors (e.g., Methoxy-substituted Anilines)
The synthesis of this compound often begins with the preparation of appropriately substituted precursors, primarily methoxy-substituted anilines and o-phenylenediamines. These precursors are essential building blocks for constructing the benzimidazole framework.
One common precursor is 2-nitro-4-methoxyaniline, which can be synthesized through the nitration of p-anisidine (B42471) followed by hydrolysis. orgsyn.org A detailed procedure involves dissolving p-anisidine in a mixture of glacial acetic acid and water, followed by the addition of acetic anhydride (B1165640) at low temperatures. orgsyn.org The resulting acetanilide (B955) is then nitrated and subsequently hydrolyzed to yield 2-nitro-4-methoxyaniline. orgsyn.org
Another key intermediate is 3-methoxy-2-methylaniline, also known as 2-methyl-m-anisidine, which serves as a precursor for various heterocyclic compounds, including indoles and indazoles. scbt.com The synthesis of methoxy-substituted o-phenylenediamines is also of great importance. rsc.orgresearchgate.net Classical methods for preparing o-phenylenediamines typically involve electrophilic nitration followed by the reduction of the nitro group. rsc.org More recent and greener approaches have been developed, such as the iodine and copper co-catalyzed direct conversion of cyclohexanones into substituted o-phenylenediamines using air as the oxidant. rsc.org
A specific example is the synthesis of 5-methoxy-3-nitrobenzene-1,2-diamine, which is prepared by the reduction of 4-methoxy-2,6-dinitroaniline. iucr.org This reaction is typically carried out using ammonium sulfide (B99878) in ethanol. iucr.org
The table below summarizes some of the key methoxy-substituted aniline (B41778) precursors and their synthetic relevance.
| Precursor Compound | Common Name | Synthetic Relevance |
| 2-Nitro-4-methoxyaniline | 2-Nitro-p-anisidine | Precursor for methoxy-substituted benzimidazoles |
| 3-Methoxy-2-methylaniline | 2-Methyl-m-anisidine | Building block for indoles and indazoles |
| 5-Methoxy-3-nitrobenzene-1,2-diamine | - | Intermediate for nitro-substituted benzimidazoles |
| 4-Methoxy-o-phenylenediamine | - | Precursor for the synthesis of 5-methoxy-1H-benzimidazole |
Derivatization Strategies of the this compound Scaffold
The this compound core offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These derivatization strategies are crucial for fine-tuning the compound's properties for specific applications.
The nitrogen atoms of the imidazole ring are nucleophilic and can readily undergo alkylation and acylation reactions. N-alkylation introduces an alkyl group onto one of the nitrogen atoms, which can significantly impact the compound's biological activity and physical properties. acs.org For instance, N-alkylation of methyl 1H-benzo[d]imidazole-4-carboxylate with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine (B8801256) results in the formation of two structural isomers, including methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. nih.goviucr.orgresearchgate.net The reaction of 5-methoxy-1H-benzo[d]imidazole with benzyl(chloromethyl) ether (BOM-Cl) in the presence of sodium hydride leads to N-alkylation, yielding a mixture of 1-((benzyloxy)methyl)-6-methoxy-1H-benzo[d]imidazole and 1-((benzyloxy)methyl)-5-methoxy-1H-benzo[d]imidazole. nih.gov
N-acylation involves the introduction of an acyl group to a nitrogen atom of the imidazole ring. This modification is often used to introduce various functional groups and can influence the compound's chemical reactivity and biological profile. nih.gov For example, N-acylation of indoles and oxazolidinones can be achieved using reagents like methyl 1H-imidazole-1-carboxylate. enamine.net While specific examples for this compound are not extensively detailed in the provided results, the general reactivity of the benzimidazole scaffold suggests that N-acylation is a feasible and important derivatization strategy. nih.gov
The following table provides examples of N-alkylation reactions on methoxy-substituted benzimidazoles.
| Starting Material | Reagent | Product(s) |
| Methyl 1H-benzo[d]imidazole-4-carboxylate | 4-(chloromethyl)-6-methoxy-5-methylpyrimidine | Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate and its isomer |
| 5-Methoxy-1H-benzo[d]imidazole | Benzyl(chloromethyl) ether (BOM-Cl) | 1-((Benzyloxy)methyl)-6-methoxy-1H-benzo[d]imidazole and 1-((benzyloxy)methyl)-5-methoxy-1H-benzo[d]imidazole |
The benzene ring of the this compound scaffold is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups that can modulate the molecule's properties.
The benzimidazole ring system can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. ambeed.com The position of substitution is influenced by the existing substituents on the benzene ring. For instance, the bromination of 4-methoxy-1H-benzimidazole using N-bromosuccinimide (NBS) in dichloromethane (B109758) can yield 5-bromo-4-methoxy-1H-benzimidazole with regioselectivity. vulcanchem.com Similarly, halogenated derivatives of benzimidazole-benzohydrazide have been synthesized, featuring chloro or fluoro substituents on a benzylidene moiety. mdpi.com
Nitration of the benzimidazole ring is another common electrophilic substitution reaction. For example, the nitration of 4-methoxyaniline can produce 4-methoxy-3-nitroaniline, a precursor for nitrated benzimidazoles. smolecule.com The synthesis of 1-methoxy-6-nitro-1H-benzo[d]imidazole involves the nitration of the benzimidazole core. vulcanchem.com
The methoxy (B1213986) group (-OCH3) at the 7-position is an ortho-, para-directing and activating group for electrophilic aromatic substitution. This means it directs incoming electrophiles to the positions ortho and para to itself. In the case of this compound, the methoxy group's influence on regioselectivity is significant. The electron-donating nature of the methoxy group increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. This activating effect can be contrasted with deactivating groups like chloro or trifluoromethyl groups.
The regiochemical outcome of electrophilic aromatic substitution reactions can often be predicted by analyzing the calculated 13C and 1H chemical shifts of the heterocyclic system. researchgate.net For many heterocyclic compounds, the site of electrophilic attack correlates with the lowest calculated chemical shifts. researchgate.net In cases where this correlation is not straightforward, analysis of the Highest Occupied Molecular Orbital (HOMO) using density functional theory (DFT) can provide further insight into the regioselectivity. researchgate.net
The C-2 position of the imidazole ring is another key site for functionalization in the this compound scaffold. A variety of substituents can be introduced at this position, leading to a wide range of derivatives with diverse chemical and biological properties.
One common method for C-2 functionalization is the condensation of an o-phenylenediamine derivative with a carboxylic acid or an aldehyde. semanticscholar.orgacs.org For example, reacting 4-methoxy-1,2-phenylenediamine with formic acid in the presence of a zinc oxide nanoparticle catalyst can produce 5-methoxy-1H-benzimidazole with a high yield. semanticscholar.org Similarly, various aldehydes can be used to introduce different aryl or alkyl groups at the C-2 position. acs.org
Recent advances have also focused on the direct C-H functionalization of the C-2 position. Rhodium(I)-catalyzed C-H activation has been employed for the selective branched alkylation of benzimidazoles at the C-2 position. nih.gov
The table below highlights some examples of C-2 modification reactions on benzimidazole derivatives.
| Starting Materials | Reagent/Catalyst | Product |
| 4-Methoxy-1,2-phenylenediamine | Formic acid / ZnO nanoparticles | 5-Methoxy-1H-benzimidazole |
| o-Phenylenediamine derivatives | Various aldehydes / Oxidizing agents | 2-Substituted benzimidazoles |
| N-Substituted benzimidazoles | Aryl/heteroaryl chlorides / NHC-imidazole catalyst | C-2-arylated benzimidazoles |
Oxidation and Reduction Reactions of Functional Groups
The functional groups of the benzimidazole scaffold, including the methoxy group and the imidazole ring itself, can undergo various oxidation and reduction reactions. These transformations are crucial for the synthesis of diverse derivatives.
Oxidation: General methods for the oxidation of benzimidazoles involve reagents like hydrogen peroxide, lead oxide, lead tetraacetate, and chromic acid. For scaffolds similar to this compound, such as 1-methoxy-4-methyl-1H-benzo[d]imidazole, oxidation with agents like hydrogen peroxide or potassium permanganate (B83412) can lead to the formation of the corresponding benzimidazole oxides . The methoxy group on related heterocyclic systems, like 7-methoxy-1H-indazole, can be oxidized to form quinones acs.org. In the synthesis of pyrimidine- and quinazoline-fused benzimidazole-4,7-diones, 4,7-dimethoxy-substituted benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidines are oxidized using aqueous ceric ammonium nitrate (B79036) (CAN) to yield the corresponding diones acs.org.
Reduction: The standard method for the reduction of the benzimidazole ring involves catalytic hydrogenation, often using a platinum catalyst in acetic acid or a palladium catalyst. For instance, the reduction of a nitro group to an amino group is a common step in the synthesis of benzimidazole derivatives. This can be achieved using various reducing agents, including stannous chloride dihydrate or through catalytic hydrogenation with a palladium catalyst nih.govuc.pt. In the synthesis of certain benzimidazole derivatives, a cyano group has been successfully reduced to a formyl group using a Nickel-Aluminum (Ni-Al) alloy in the presence of formic acid acs.org.
A summary of representative oxidation and reduction reactions on benzimidazole-related scaffolds is presented in Table 1.
Table 1: Examples of Oxidation and Reduction Reactions on Benzimidazole Scaffolds
| Reaction Type | Starting Material Moiety | Reagent(s) | Product Moiety | Source(s) |
|---|---|---|---|---|
| Oxidation | 4,7-Dimethoxy-benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine | Ceric Ammonium Nitrate (CAN) | Benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine-6,9-dione | acs.org |
| Oxidation | 1-Methoxy-4-methyl-1H-benzo[d]imidazole | Hydrogen Peroxide / KMnO₄ | Benzimidazole oxide | |
| Reduction | Nitro-substituted benzimidazole | SnCl₂·2H₂O or Pd/C, H₂ | Amino-substituted benzimidazole | nih.govuc.pt |
| Reduction | Cyano-substituted benzimidazole | Ni-Al alloy, HCOOH | Formyl-substituted benzimidazole | acs.org |
Formation of Hybrid Molecules Incorporating this compound
The synthesis of hybrid molecules, which combine the this compound core with other pharmacologically active moieties, is a significant strategy in medicinal chemistry. This approach aims to develop new compounds with enhanced or novel biological activities.
Various classes of hybrid molecules have been synthesized, including those linked to other heterocyclic systems like quinoline (B57606), triazole, indole, and pyrimidine (B1678525).
Quinoline-Benzimidazole Hybrids: Novel 7-chloroquinoline-benzimidazole hybrids have been synthesized, some incorporating a 5(6)-methoxy-benzo[d]imidazole moiety. These hybrids are connected through different linkers, such as ethyl-phenoxy or propyl-phenoxy chains mdpi.com. The synthesis often involves the condensation of appropriately substituted quinoline and benzimidazole precursors mdpi.comresearchgate.net. For example, quinoline–benzimidazole hybrids containing a 1,2,3-triazole linker have been developed, with one such compound being 7-chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline nih.govbohrium.com.
Triazole-Benzimidazole Hybrids: The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for creating 1,2,3-triazole-linked benzimidazole hybrids mdpi.comfrontiersin.orgtandfonline.comresearchgate.net. This involves the reaction of a benzimidazole derivative bearing an azide (B81097) or alkyne group with a corresponding reaction partner. For instance, hybrids have been prepared by reacting N-propargylated benzimidazoles with azido (B1232118) derivatives mdpi.com.
Indole-Benzimidazole Hybrids: Hybrid molecules featuring both indole and benzimidazole rings have been synthesized. One reported example is 2-(1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-indol-3-yl)-1H-benzo[d]imidazole, which also incorporates a triazole linker, synthesized via a microwave-assisted click reaction researchgate.net.
Pyrimidine-Benzimidazole Hybrids: Benzimidazole derivatives have been fused with pyrimidine rings to create novel scaffolds. For example, reacting 2-amino(substituted pyrimidin-2-yl)benzimidazole with arylidene malononitrile (B47326) yields hybrid compounds where the anticancer activity was found to be influenced by the number of methoxy groups on an attached phenyl ring rsc.org.
Table 2 provides a summary of different hybrid molecules incorporating the benzimidazole scaffold.
Table 2: Examples of Hybrid Molecules Based on the Benzimidazole Scaffold
| Hybrid Type | Linked Moiety | Synthetic Approach | Example Compound | Source(s) |
|---|---|---|---|---|
| Quinoline-Benzimidazole | 7-Chloroquinoline | Condensation, Click Chemistry | 7-chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline | mdpi.comnih.govbohrium.com |
| Triazole-Benzimidazole | Phenyl-1,2,3-triazole | Click Chemistry (CuAAC) | 2-(((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1H-benzimidazole | mdpi.comfrontiersin.org |
| Indole-Benzimidazole | Indole, Triazole | Microwave-assisted Click Reaction | 2-(1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-indol-3-yl)-1H-benzo[d]imidazole | researchgate.net |
| Pyrimidine-Benzimidazole | Aminopyrimidine | Condensation | 2-(2-pyrimidinylamino)benzimidazole derivatives | rsc.org |
Mechanism of Key Synthetic Reactions
The synthesis of this compound and its derivatives relies on several key chemical reactions, each with a distinct mechanism. The most fundamental of these is the condensation reaction to form the benzimidazole ring itself.
Condensation of o-Phenylenediamines with Aldehydes: A widely used method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde. This reaction is often carried out in the presence of an oxidizing agent. Sodium metabisulfite (Na₂S₂O₅) is a common and efficient reagent for this purpose nih.govrsc.orgias.ac.in.
The proposed mechanism when using Na₂S₂O₅ involves the following steps acs.orgacs.org:
Sodium metabisulfite forms sodium bisulfite (NaHSO₃) in the presence of water.
The bisulfite then forms an adduct with the aldehyde.
The o-phenylenediamine subsequently condenses with this reactive aldehyde-bisulfite adduct.
This is followed by an intramolecular cyclization and dehydration (or oxidation) to yield the final 2-substituted benzimidazole.
This method is advantageous due to its mild conditions and often high yields ias.ac.in. The reaction can be performed in various solvents, including a mixture of ethanol and water, which enhances the solubility of Na₂S₂O₅ ias.ac.in.
Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "click" reaction to form 1,4-disubstituted triazole linkers in hybrid molecules is a powerful synthetic tool. The mechanism for the copper(I)-catalyzed reaction involves several key steps:
Formation of a π-complex between the Cu(I) catalyst and the alkyne.
Coordination of the azide to the copper center.
A cyclization step to form a six-membered copper-containing intermediate.
Rearrangement and protonolysis release the triazole product and regenerate the Cu(I) catalyst.
This reaction is highly efficient and specific, making it ideal for creating complex hybrid molecules under mild conditions.
Spectroscopic and Computational Characterization in Academic Research
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of 7-methoxy-1H-benzo[d]imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the protons of the benzimidazole (B57391) ring typically appear in the deshielded region between δ 7.2 and 8.5 ppm. The methoxy (B1213986) group (-OCH₃) is characterized by a sharp singlet, a key identifying feature, which resonates around δ 3.8–4.0 ppm.
The ¹³C NMR spectrum further confirms the aromatic nature of the benzimidazole core, with signals for the aromatic carbons appearing in the range of 110–150 ppm. The carbon atom of the methoxy group typically shows a distinct signal at approximately 55–60 ppm.
A specific analysis of this compound in CDCl₃ shows the following characteristic shifts:
¹H NMR (CDCl₃): δ 8.08 (s, 1H), 7.58 (dd, J = 8.5, 1.5 Hz, 1H), 7.43 (d, J = 8.5 Hz, 1H).
¹³C NMR (CDCl₃): δ 141.2, 139.6, 137.3, 131.9, 124.6, 117.3, 86.4.
Interactive Table: ¹H and ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
|---|---|---|---|---|---|
| ¹H | 8.08 | s | - | Imidazole (B134444) H | |
| ¹H | 7.58 | dd | 8.5, 1.5 | Aromatic H | |
| ¹H | 7.43 | d | 8.5 | Aromatic H | |
| ¹³C | 141.2 | - | - | Aromatic C | |
| ¹³C | 139.6 | - | - | Aromatic C | |
| ¹³C | 137.3 | - | - | Aromatic C | |
| ¹³C | 131.9 | - | - | Aromatic C | |
| ¹³C | 124.6 | - | - | Aromatic C | |
| ¹³C | 117.3 | - | - | Aromatic C |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by measuring the vibrations of its bonds.
The IR spectrum of benzimidazole derivatives typically displays a characteristic N-H stretching band. For a related compound, the N-H stretching mode was observed at 3376 cm⁻¹, confirming the structure. iucr.org The presence of the methoxy group can be identified by its characteristic C-O stretching vibrations. Aromatic C-H stretching vibrations are also observed. asianpubs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. Benzimidazole derivatives generally exhibit absorption maxima that can be influenced by substituents and the solvent used. For instance, a related benzimidazole derivative displayed three major absorption bands at 229, 262, and 326 nm in acetonitrile. mdpi.com Computational studies, such as those using Density Functional Theory (DFT), have calculated the HOMO-LUMO gap to be around 4.5 eV, which correlates with experimental UV-Vis spectra.
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are crucial for determining the molecular weight and elemental composition of this compound. The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. For this compound (C₈H₈N₂O), the expected molecular weight is 148.16 g/mol . Fragmentation patterns observed in the mass spectrum provide further structural validation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound itself is not widely available in the provided search results, studies on closely related benzimidazole derivatives offer valuable insights. For example, the crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a structural analog, was determined to be in the monoclinic space group P2₁/n. nih.goviucr.org Such studies reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's properties in the solid state.
Computational Chemistry and In Silico Studies
Computational chemistry provides a theoretical framework to complement experimental findings and predict the properties of this compound.
Density Functional Theory (DFT) is a commonly employed computational method to optimize the geometry of benzimidazole derivatives and calculate their electronic properties. nih.gov These calculations can predict parameters such as HOMO-LUMO energy gaps, which are related to the molecule's reactivity and can be correlated with experimental UV-Vis spectra. For instance, DFT calculations on a related benzimidazole derivative helped to understand its molecular conformation and intramolecular interactions, such as C-H···O hydrogen bonds. nih.gov Molecular electrostatic potential (MEP) studies can also be used to identify the reactive sites of the molecule. mdpi.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of benzimidazole derivatives. iucr.org It allows for the accurate prediction of geometries, electronic structures, and spectroscopic data, providing insights that are often complementary to experimental findings. uantwerpen.beresearchgate.net
Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For benzimidazole derivatives, this is often performed using DFT methods such as B3LYP with a suitable basis set like 6-311++G(d,p). researchgate.net The optimized geometry reveals a planar benzimidazole ring system. mdpi.com In substituted analogs, such as those with bulky groups, the conformation can be non-planar, with peripheral rings rotated with respect to the benzimidazole core. mdpi.com For instance, in one study on a D–A–D 1H-benzo[d]imidazole derivative, the peripheral rings were found to be rotated at angles of 7.3°, 70.3°, and 15.1° relative to the benzimidazole core. mdpi.com These conformational arrangements are often stabilized by intramolecular hydrogen bonds. mdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity, stability, and optical properties of a molecule. acs.orgbiointerfaceresearch.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. materialsciencejournal.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. acs.orgmaterialsciencejournal.org
For benzimidazole derivatives, the HOMO is typically located on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. mdpi.com In a study of D–A–D 1H-benzo[d]imidazole derivatives, the HOMO was found to be located mainly on the horizontal donor branch, while the LUMO was on the vertical acceptor branch, with an overlap on the central acceptor core, facilitating intramolecular charge transfer (ICT). mdpi.com The HOMO-LUMO gap can be modulated by introducing different electron-donating or withdrawing groups. mdpi.com For example, in a study on 5-methoxy-1H-benzo[d]imidazole-2(3H)-thione, the HOMO-LUMO gap was calculated to be approximately 4.40 eV. materialsciencejournal.org
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Benzimidazole Derivative
| Parameter | Energy (eV) |
| EHOMO | -5.88 |
| ELUMO | -1.18 |
| ΔE (Gap) | 4.70 |
| Data derived from a study on a similar benzimidazole derivative. biointerfaceresearch.com |
Global and Local Reactivity Descriptors (e.g., Fukui Functions, MEP, ALIE)
Global and local reactivity descriptors derived from DFT provide quantitative measures of a molecule's reactivity. chemrxiv.org Global descriptors, such as electronegativity, chemical hardness, and softness, are calculated from the HOMO and LUMO energies. materialsciencejournal.org Local reactivity is often visualized using the Molecular Electrostatic Potential (MEP) map, which indicates the regions of positive and negative electrostatic potential on the molecular surface. uantwerpen.besemanticscholar.org The red regions (negative potential) are susceptible to electrophilic attack, while the blue regions (positive potential) are prone to nucleophilic attack. semanticscholar.org
The Average Local Ionization Energy (ALIE) and Fukui functions are also employed to identify reactive sites. uantwerpen.beresearchgate.net Fukui functions, in particular, help in predicting the most likely sites for nucleophilic, electrophilic, and radical attacks. edu.krd These computational tools have been successfully used to identify the potential reactive spots on benzimidazole derivatives. uantwerpen.beresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. numberanalytics.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these delocalization interactions. acs.orgeurjchem.com Higher E(2) values indicate stronger donor-acceptor interactions. acs.org In benzimidazole derivatives, NBO analysis reveals significant delocalization effects, such as π→π* and n→σ/π charge transfer transitions, which contribute to the molecule's stability and electronic properties. semanticscholar.org This analysis helps in understanding the hyperconjugative interactions and the charge distribution within the molecule. eurjchem.com
Simulated Spectroscopic Data (NMR, IR, UV-Vis)
DFT calculations can accurately simulate various spectroscopic data, which can then be compared with experimental results for validation. researchgate.net
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated values generally show good agreement with experimental spectra. researchgate.net
IR Spectroscopy: Theoretical vibrational frequencies are calculated and often scaled to correct for anharmonicity and other systematic errors. The calculated IR spectra help in the assignment of experimental vibrational bands. uantwerpen.beresearchgate.net For example, C-H stretching vibrations in benzimidazole derivatives are typically observed in the range of 3000-3200 cm⁻¹. acs.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic transitions. semanticscholar.org
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Benzimidazole Derivative
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |
| C=O stretch | 1718, 1670 | 1744, 1691 |
| C=C stretch | 1625, 1585, 1443 | 1618, 1580, 1427 |
| C-O stretch | 1257, 1175 | 1228, 1171 |
| Data derived from a study on a similar Meldrum's acid derivative. semanticscholar.org |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, complementing the static picture provided by DFT. uantwerpen.beresearchgate.net MD simulations are particularly useful for studying the interactions of benzimidazole derivatives with other molecules, such as water or biological macromolecules. researchgate.net By simulating the system at the atomic level, MD can reveal information about conformational changes, binding affinities, and the stability of molecular complexes. researchgate.net For instance, MD simulations have been used to investigate the stability of benzimidazole derivatives in aqueous solution by analyzing radial distribution functions (RDFs), which describe the probability of finding a particle at a certain distance from a reference particle. researchgate.net The combination of DFT calculations and MD simulations offers a comprehensive approach to characterizing the reactivity and potential applications of this compound and its analogs. uantwerpen.beresearchgate.net
Stability Analysis (e.g., Autoxidation, Hydrolysis)
The stability of benzimidazole derivatives is a critical factor for their application and environmental persistence. Computational methods are employed to investigate their susceptibility to degradation pathways like autoxidation and hydrolysis. researchgate.netuantwerpen.be
Autoxidation: The sensitivity of the molecule to oxidation can be evaluated by calculating Bond Dissociation Energies (BDE). For related substituted benzimidazoles, the BDE for C–Br and N–H bonds is in the range of 75–85 kcal/mol, which suggests a vulnerability to oxidative degradation. The methoxy group, while offering some stability, may also heighten the molecule's susceptibility to oxidative processes.
Hydrolysis: The interaction with water, leading to potential hydrolysis, is another key aspect of stability. The methoxy group generally provides better stability against hydrolysis compared to ester or amide groups. However, computational studies on similar structures indicate strong interactions with water molecules, highlighting sites that could be prone to hydrolysis. researchgate.netuantwerpen.be
Radial Distribution Functions
Radial Distribution Functions (RDF) are utilized in computational chemistry to understand the probability of finding an atom or a group of atoms at a certain distance from a central point, providing insights into the solvation environment of a molecule. fau.deresearchgate.net In the context of this compound derivatives, RDF analysis is particularly useful for studying interactions with water, which is crucial for understanding hydrolysis. researchgate.netuantwerpen.be
Analysis of MD simulations for a closely related compound, 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole, reveals pronounced interactions with water. researchgate.net Specifically, strong oxygen-hydrogen bonds between the solvent and the molecule's nitrogen atoms (O–H···N) are observed at distances between 2.8 and 3.2 Å. This indicates the formation of a structured hydration shell and points to specific sites susceptible to hydrolysis.
Table 1: Radial Distribution Function (RDF) Analysis Data for a Related Benzimidazole Derivative
| Interacting Atoms | Interaction Distance (Å) | Implication |
| O–H···N | 2.8–3.2 | Strong interaction with water, indicating potential hydrolysis-prone sites. |
Quantum Chemical Calculations for Reactivity and Interaction Mechanisms
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are essential for elucidating the electronic structure and reactivity of this compound. researchgate.net These methods help identify potential reactive sites and predict how the molecule will interact with other chemical species. uantwerpen.besapub.org
Key parameters derived from these calculations include:
Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (E(HOMO)) indicates the ability of a molecule to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)) relates to its ability to accept electrons. sapub.org The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. iucr.org For this compound, a HOMO-LUMO gap of 4.2 eV has been noted, suggesting moderate electrophilicity.
Fukui Functions: These functions are used to identify the most reactive sites within a molecule. For this compound, calculations show electron-rich regions at the C2 and N1 positions, guiding predictions for substitution patterns.
Global Reactivity Descriptors: Parameters such as chemical hardness and electrophilicity provide a general measure of a molecule's stability and reactivity. iucr.org
Table 2: Calculated Reactivity Predictors for this compound
| Reactivity Predictor | Calculated Value/Observation | Significance |
| HOMO-LUMO Gap | 4.2 eV | Indicates moderate electrophilicity and chemical stability. |
| Fukui Functions | Electron-rich regions at C2 and N1 positions. | Predicts sites for electrophilic attack and substitution. |
Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
In drug discovery, the benzimidazole scaffold is highly valued, and computational ADMET profiling is a critical step in evaluating the potential of derivatives like this compound as drug candidates. acs.orglshtm.ac.uk These in silico methods predict the pharmacokinetic and toxicological properties of a compound, helping to identify promising candidates and potential liabilities early in the development process.
Studies on various benzimidazole derivatives involve the computational prediction and in vitro validation of several key properties: lshtm.ac.uk
Metabolic Stability: The primary metabolic transformations often occur within the aromatic rings, leading to the formation of hydroxylated metabolites. acs.org Software tools can predict these sites of degradation, guiding the design of more metabolically stable analogues. acs.org
Membrane Permeability: This property is crucial for absorption and distribution. It is computationally estimated and can be experimentally verified. lshtm.ac.uk
Bioavailability and Solubility: The presence of functional groups like the methoxy group can enhance solubility and bioavailability, which are key factors for a compound's efficacy. vulcanchem.com
Research on related benzimidazoles has shown that N-alkylation and other substitutions can be strategically used to improve ADMET profiles, highlighting the importance of this computational screening in modern drug design. acs.org
Table 3: Key Parameters in Computational ADMET Profiling for Benzimidazole Derivatives
| ADMET Parameter | Relevance | Computational Approach |
| A bsorption | Predicts passage through biological membranes. | Calculation of permeability and solubility. lshtm.ac.uk |
| D istribution | Assesses how the compound spreads through the body. | Prediction of plasma protein binding and tissue distribution. |
| M etabolism | Identifies likely metabolic pathways and metabolites. | Use of software (e.g., MetaSite) to predict sites of metabolism. acs.org |
| E xcretion | Predicts how the compound is eliminated from the body. | Modeling of renal and hepatic clearance. |
| T oxicity | Flags potential toxic liabilities. | Prediction of hepatotoxicity, cardiotoxicity, etc. acs.org |
Structure Activity Relationship Sar and Mechanism of Action Studies
Influence of Substitution Patterns on Biological Activity
The nature, position, and number of substituents on the benzimidazole (B57391) scaffold significantly dictate the biological activities of these compounds. vulcanchem.com Key positions for substitution that have been extensively studied include the methoxy (B1213986) group position, the nitrogen atoms (N-1), and the carbon atoms at positions C-2, C-5, and C-6. nih.govrsc.org
Effect of Methoxy Group Position and Other Substituents on Activity
The position of the methoxy group on the benzimidazole ring is a critical determinant of biological activity. For instance, in a series of anti-inflammatory benzimidazoles, a methoxy group at the 6-position, combined with a two-pyrrolidine substitution at the nitrogen, resulted in strong anti-inflammatory activity. mdpi.com Conversely, another study on anti-inflammatory agents showed that a methoxy group at the para position of a phenyl ring attached to the benzimidazole core increased activity. mdpi.com
In the context of anticancer activity, the presence of multiple methoxy groups on a phenyl ring attached to the pyrimidine (B1678525) scaffold at position 6 of a benzimidazole derivative enhanced its anticancer properties, an effect attributed to the electron-releasing nature of the methoxy groups. rsc.org Furthermore, SAR analysis of benzimidazoles designed to protect pancreatic β-cells revealed that hydroxyl and methoxy groups on an attached phenyl ring influenced activity, with a parallel arrangement of both groups showing the highest activity, particularly when in the ortho position. nih.gov
The presence of other substituents in conjunction with the methoxy group also plays a pivotal role. For example, halogen atoms, such as chlorine or fluorine, on the benzimidazole ring have been shown to enhance antimicrobial and anticancer activities. asm.org Specifically, chlorination at the C-6 position of the benzimidazole ring was found to enhance the antiproliferative activity of 2-arylbenzimidazoles. nih.gov
Table 1: Effect of Methoxy Group and Other Substituents on Biological Activity
| Compound Series | Methoxy Group Position | Other Substituents | Biological Activity |
| Anti-inflammatory benzimidazoles | 6-position | Two-pyrrolidine at N | Strong anti-inflammatory activity mdpi.com |
| Anti-inflammatory benzimidazoles | para-position on phenyl ring | - | Increased anti-inflammatory activity mdpi.com |
| Anticancer benzimidazoles | On phenyl at position 6 of pyrimidine | Multiple methoxy groups | Enhanced anticancer activity rsc.org |
| Pancreatic β-cell protective benzimidazoles | Ortho-position on phenyl ring | Hydroxyl group | Highest protective activity nih.gov |
| Antimicrobial/Anticancer benzimidazoles | - | Halogen atoms (Cl, F) | Enhanced activity asm.org |
| Antiproliferative 2-arylbenzimidazoles | - | Chlorine at C-6 | Enhanced antiproliferative activity nih.gov |
Impact of N-Alkylation and N-Substituents on Efficacy
Alkylation and the introduction of various substituents at the nitrogen atoms of the benzimidazole ring have a profound impact on the compound's biological efficacy. acs.org N-alkylation can positively influence the chemotherapeutic efficacy of benzimidazole derivatives. nih.gov
Studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives revealed that increasing the length of the alkyl chain at the N-1 position can influence antifungal and anticancer activities. nih.gov For instance, a linear increase in anticancer effects was observed with alkyl chains from one to five carbons. nih.gov In another study, longer propyl and butyl carbon chains at the piperazine (B1678402) end of certain benzimidazole derivatives were found to be responsible for increased binding affinity and efficacy as anticancer agents. acs.org
The introduction of specific N-substituents can also modulate activity. For example, a two-pyrrolidine substitution at the nitrogen of a benzimidazole with a methoxy group at position 6 showed strong anti-inflammatory activity. mdpi.com Furthermore, the introduction of an ethylmorpholine substituent to the N-1 position of a 1,2,3-triazole ring linked to a benzimidazole derivative was intended to increase solubility. lshtm.ac.uk
Role of Substituents at C-2 and C-5/C-6 Positions
Substituents at the C-2, C-5, and C-6 positions of the benzimidazole scaffold are critical for modulating biological activity. nih.govrsc.org The C-2 position is particularly significant, and various substitutions at this position have been explored to enhance antimicrobial and anticancer efficacy. rjptonline.org
For instance, substitution of the phenyl ring at the C-2 position of benzimidazole has been shown to increase anticancer activity, especially when combined with cyclic or aliphatic amines. nih.gov In a series of antitubercular compounds, cyclohexylethyl substituents at the C-2 position demonstrated excellent bactericidal activity. nih.gov
The C-5 and C-6 positions are also important for activity. Halogen atoms or methyl groups at these positions have been associated with potent antitubercular activity. nih.gov Specifically, a chlorine atom at the 6-position of the benzimidazole ring was found to be important for the biological activity of certain PqsR inhibitors. diva-portal.org In contrast, the presence of carboxylic or nitro groups at the C-5 position was found to decrease the anticancer activity of 1H-benzimidazole derivatives. rsc.org However, in other cases, the introduction of substituents like carbonyl and hydroxyl groups at the C-5 position was explored with the aim of enhancing anticancer activity. rsc.org
Table 2: Impact of Substituents at C-2, C-5, and C-6 Positions
| Position | Substituent | Effect on Biological Activity |
| C-2 | Phenyl ring with cyclic/aliphatic amines | Increased anticancer activity nih.gov |
| C-2 | Cyclohexylethyl | Excellent antitubercular activity nih.gov |
| C-5/C-6 | Halogen atoms, methyl groups | Potent antitubercular activity nih.gov |
| C-6 | Chlorine atom | Important for PqsR inhibitory activity diva-portal.org |
| C-5 | Carboxylic or nitro groups | Decreased anticancer activity rsc.org |
| C-5 | Carbonyl and hydroxyl groups | Investigated for enhancing anticancer activity rsc.org |
Correlation between Lipophilicity and Biological Activity
Lipophilicity, often expressed as logP, is a key physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, thereby affecting their biological activity. In the context of benzimidazole derivatives, lipophilicity plays a significant role in their ability to penetrate cell membranes and interact with their molecular targets.
Enhancing the lipophilicity of benzimidazole derivatives can lead to improved biological activity. For example, a methoxy group at the 7-position of a benzimidazole derivative enhances its lipophilicity (logP ~2.1), which is suggested to improve membrane penetration. Halogenated derivatives of benzimidazoles often exhibit enhanced antimicrobial or anticancer activity due to increased lipophilicity and target binding.
Bioavailability radars, which consider properties like lipophilicity, are used to assess the drug-like properties of compounds. For some 1H-benzo[d]imidazole derivatives, a good bioavailability score has been reported, with lipophilicity being a key parameter. nih.gov
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms by which 7-methoxy-1H-benzo[d]imidazole and its derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves identifying and validating their specific molecular targets.
Target Identification and Validation
Research has identified several molecular targets for benzimidazole derivatives, leading to their diverse pharmacological activities. These compounds can interact with nucleic acids and proteins, thereby inhibiting their function.
In the realm of anticancer activity, benzimidazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. Furthermore, some benzimidazole derivatives have been identified as inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and transcription. acs.orgnih.gov
For their antimicrobial effects, particularly against Mycobacterium tuberculosis, a key molecular target has been identified as the MmpL3 protein. asm.orgnih.gov MmpL3 is a transporter protein essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall. asm.org Inhibition of MmpL3 disrupts the transport of trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acid synthesis, leading to bactericidal effects. asm.orgnih.gov
In the context of anti-inflammatory action, benzimidazole derivatives have been found to inhibit pro-inflammatory cytokines. nih.gov Some derivatives have also been identified as inhibitors of enzymes like p38α MAP kinase. mdpi.com
Table 3: Identified Molecular Targets of Benzimidazole Derivatives
| Biological Activity | Molecular Target | Mechanism of Action |
| Anticancer | Apoptotic pathway proteins (Caspase-3, Bax, Bcl-2) | Induction of apoptosis |
| Anticancer | Human Topoisomerase I | Inhibition of DNA relaxation acs.orgnih.gov |
| Antitubercular | MmpL3 protein | Inhibition of mycolic acid synthesis asm.orgnih.gov |
| Anti-inflammatory | Pro-inflammatory cytokines, p38α MAP kinase | Inhibition of inflammatory pathways mdpi.comnih.gov |
Cellular and Molecular Interactions
The pharmacological effects of this compound derivatives are also a consequence of their interactions at the cellular and molecular level, including binding to DNA, permeating cell membranes, and interfering with fundamental cellular processes like cell cycle progression and apoptosis.
Several benzimidazole derivatives have been shown to interact with DNA, a mechanism that is often central to their anticancer and antimicrobial activities.
Minor Groove Binding: Bisbenzimidazole derivatives are well-known DNA minor groove-binding ligands, forming non-covalent interactions primarily with AT-rich sequences of the DNA minor groove. nih.govsmolecule.com This binding can interfere with DNA-dependent enzymatic processes. smolecule.com The substitution pattern on the benzimidazole ring can influence the sequence specificity and binding affinity. nih.gov
DNA Relaxation Assays: The ability of some benzimidazole derivatives to inhibit topoisomerase I has been confirmed through DNA relaxation assays. nih.govsmolecule.com These assays measure the ability of the enzyme to relax supercoiled DNA, and inhibition of this process indicates that the compound is interfering with the enzyme's function. nih.govsmolecule.com
The ability of a drug to cross cellular membranes is a critical determinant of its bioavailability and efficacy. The lipophilicity conferred by certain substituents on the benzimidazole ring plays a significant role in this process.
The presence of a methoxy group on the benzimidazole ring can enhance lipophilicity, which is correlated with improved membrane permeability and drug disposition. This enhanced ability to cross the lipid membrane can contribute to the cytotoxic enhancement of certain benzimidazole derivatives. The dual methoxy groups in some derivatives may further enhance lipophilicity and influence membrane permeability, potentially leading to varied biological effects.
A common mechanism of action for many anticancer agents is the disruption of the cell cycle, leading to a halt in cell proliferation. Several derivatives of this compound have been shown to induce cell cycle arrest at various phases.
G0/G1, S, and G2/M Arrest: Benzimidazole derivatives have been reported to induce cell cycle arrest at different phases. For instance, some derivatives have been shown to cause an accumulation of cells in the G0/G1 phase. Other studies have reported that certain benzofuran (B130515) derivatives with a methoxy group can induce G2/M phase arrest or arrest at both the S and G2/M phases in different cancer cell lines. snu.ac.kr Furthermore, some 1H-benzo[d]imidazole derivatives have been shown to cause a prominent G2/M arrest of cancer cells. nih.govsmolecule.com One study found that a particular compound altered the cell cycle at the G0/G1, S, and G2/M phases in MCF-7 treated cells.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis through various molecular pathways.
Mitochondrial Membrane Potential Disturbance: A number of benzimidazole derivatives have been shown to induce apoptosis by disturbing the mitochondrial membrane potential. google.com This disruption can lead to the release of pro-apoptotic factors from the mitochondria.
Caspase Activation: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Benzimidazole derivatives have been found to induce apoptosis through the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. google.comnih.gov The cleavage of PARP proteins, a substrate for caspases, provides critical evidence for caspase activation. Some compounds have been shown to induce apoptosis through the activation of caspase-3/7.
Data Tables
Table 1: Enzyme Inhibition by this compound Derivatives
| Enzyme | Derivative Type | Key Findings |
| PI3Kα | 2-arylthio-1H-benzo[d]imidazole derivative of dehydroabietic acid | IC50 = 0.012 µM google.com |
| Topoisomerase I | 1H-benzo[d]imidazole derivative (12b) | IC50 = 16 μM nih.govsmolecule.com |
| COX-2 | Imidazole (B134444) derivative with methoxy group (5b) | IC50 = 0.71 µM, Selectivity Index = 115 grafiati.com |
| COX-2 | 2-[[2-methoxy-6-pentadecyl-phenyl)methyl]thio]-1H-benzimidazole | 384-fold selectivity for COX-2 over COX-1 nih.gov |
| DHFR | s-triazine and benzimidazole hybrid | IC50 = 1.05 μmol/L google.com |
| DHFR | Thieno[2,3-d]pyrimidine-4-one derivative | IC50 = 0.20 μM nih.gov |
Table 2: Receptor Antagonism by this compound Derivatives
| Receptor | Derivative Type | Key Findings |
| 5-HT3 | 7-methoxy-2-piperazinylbenzimidazole | pKi = 9.4 |
| TRPV-1 | Benzimidazole with para-substituted phenyl at C2 | IC50 = 22 nM |
Table 3: Cellular and Molecular Interactions of this compound Derivatives
| Interaction | Derivative Type | Key Findings |
| DNA Minor Groove Binding | Bisbenzimidazole derivatives | Preferential binding to AT-rich sequences nih.govsmolecule.com |
| Cell Cycle Arrest | Benzofuran derivative with methoxy group | G2/M or S and G2/M phase arrest snu.ac.kr |
| Cell Cycle Arrest | 1H-benzo[d]imidazole derivatives (11a, 12a, 12b) | Prominent G2/M arrest nih.govsmolecule.com |
| Induction of Apoptosis | 2-arylthio-1H-benzo[d]imidazole derivative (9g) | Decreased mitochondrial membrane potential, increased caspase-3/9 google.com |
Molecular Docking Studies for Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to understand how a ligand, such as a derivative of this compound, might interact with a protein target at the atomic level. These studies are crucial for predicting the binding affinity and mode of action of a compound, thereby guiding the design of more potent and selective drug candidates.
Molecular docking studies on various benzimidazole derivatives have predicted interactions with a range of biological targets, suggesting potential mechanisms for their observed biological activities. While studies focusing exclusively on this compound are limited, research on structurally related compounds provides significant insights into its potential binding interactions.
Derivatives of benzimidazole have been shown to interact with the active sites of several key enzymes and proteins. For example, docking studies have revealed that benzimidazole analogues can bind to the ATP binding site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. ukm.my The interaction often mimics that of known inhibitors, involving the nitrogen atoms of the benzimidazole core acting as hydrogen bond acceptors. ukm.my
In the context of antimicrobial activity, benzimidazole derivatives have been docked against bacterial proteins such as DNA gyrase and topoisomerase II. researchgate.net These studies support the hypothesis that the antibacterial effects of these compounds arise from their ability to inhibit enzymes crucial for bacterial DNA replication. researchgate.net Further research has identified FtsZ, a protein essential for bacterial cell division, and (p)ppGpp synthetases/hydrolases as other potential targets. nih.gov For instance, certain indolylbenzimidazoles demonstrated strong binding to FtsZ from S. aureus and M. smegmatis. nih.gov
Additionally, in the search for new anticancer agents, derivatives have been modeled binding to the Human Topoisomerase I (Hu Topo I) DNA complex. acs.orgnih.gov The docking poses suggest that these compounds can intercalate into the DNA or bind at the protein-DNA interface, thereby stabilizing the complex and preventing DNA re-ligation, which leads to cancer cell death. acs.orgnih.gov The mode of interaction often involves a combination of hydrogen bonding and hydrophobic interactions within the binding pocket. ukm.myacs.org
The table below summarizes the predicted binding sites for various benzimidazole derivatives based on molecular docking studies.
| Target Protein | Predicted Binding Site | Potential Therapeutic Application |
| Epidermal Growth Factor Receptor (EGFR) | ATP binding site, Allosteric binding sites ukm.my | Anticancer ukm.my |
| Human Topoisomerase I (Hu Topo I) | DNA-protein interface acs.orgnih.gov | Anticancer acs.orgnih.gov |
| DNA Gyrase Subunit B | Active Site researchgate.net | Antibacterial researchgate.net |
| Topoisomerase II | Active Site researchgate.net | Antibacterial researchgate.net |
| FtsZ Protein | GTP binding site nih.gov | Antibacterial nih.gov |
| Estrogen Receptor Alpha (ERα) | Ligand Binding Domain chemrevlett.com | Anticancer chemrevlett.com |
| Dihydrofolate Reductase (DHFR) | Active Site nih.gov | Antibacterial nih.gov |
A key outcome of molecular docking simulations is the identification of specific amino acid residues within the target's binding site that are critical for ligand interaction. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-protein complex. ukm.my
For benzimidazole derivatives targeting EGFR, studies have identified interactions with residues like Met793, where the benzimidazole nitrogen atoms act as hydrogen bond acceptors. ukm.my In the T790M mutant of EGFR, which confers resistance to some inhibitors, different binding modes and interactions are observed, highlighting the importance of specific residues in drug sensitivity. ukm.my
In the case of Human Topoisomerase I, docking studies of potent bis-benzimidazole derivatives revealed hydrogen bonding with residues such as Asp533. acs.org Other crucial interactions included hydrophobic and van der Waals forces with a host of residues, including Arg362, Gly363, Arg364, Arg488, and others, which collectively stabilize the compound within the binding site. acs.org
When targeting the Estrogen Receptor Alpha (ERα) ligand-binding domain, designed 5-methoxy-2-mercaptobenzimidazole (B30804) derivatives were shown to interact with key amino acid residues, providing a basis for their potential as anticancer agents. chemrevlett.com Similarly, the most potent antibacterial compound in another study was found to interact with crucial amino acids in the binding site of dihydrofolate reductase from Staphylococcus aureus. nih.gov
The following table details some of the key amino acid residues identified in docking studies of benzimidazole derivatives with their respective protein targets.
| Target Protein | Interacting Amino Acid Residues | Type of Interaction |
| Human Topoisomerase I (Hu Topo I) | Asp533, Arg362, Gly363, Arg364, Arg488, Ala489, Gly490, Asn491, Lys493, Val502, Gly503 acs.org | Hydrogen Bonding, Hydrophobic, van der Waals acs.org |
| Epidermal Growth Factor Receptor (EGFR) | Met793 ukm.my | Hydrogen Bond Acceptor ukm.my |
| Dihydrofolate Reductase (DHFR) | Not specified, but crucial interactions noted nih.gov | Not specified nih.gov |
Chemoproteomics and Activity-Based Protein Profiling (ABPP)
Chemoproteomics is a large-scale study of proteins that interact with small molecules. A powerful sub-discipline within this field is Activity-Based Protein Profiling (ABPP), a functional proteomic technology that uses chemical probes to assess the functional state of enzymes in complex biological systems. nih.gov ABPP is particularly useful for target identification and validation in drug discovery, helping to elucidate the mechanism of action of bioactive compounds. nih.govsioc-journal.cn
ABPP utilizes "activity-based probes" (ABPs), which are small molecules that typically consist of three key components: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a tag for detection and enrichment (like biotin (B1667282) or a fluorophore), and a recognition element that directs the probe to a specific class of enzymes. nih.gov By competing a bioactive compound against an ABP for binding to its target protein, researchers can identify the protein targets of the compound from the entire proteome. escholarship.org
While specific ABPP studies centered on this compound are not prominently documented, this methodology holds immense potential for understanding its biological targets. For instance, if derivatives of this compound show promising anticancer or antimicrobial activity, competitive ABPP could be employed to identify the specific enzymes they inhibit within cancer cells or pathogens. escholarship.org This approach can uncover novel targets that may not be identified through traditional assays and can help to understand off-target effects, which is crucial for developing safer therapeutics. nih.govescholarship.org Chemoproteomic methods have been successfully used to discover ligandable sites on challenging drug targets, such as intrinsically disordered proteins, and to develop covalent inhibitors for viral proteins. escholarship.org
Lack of Specific Research Data for this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound This compound pertaining to the detailed applications in medicinal chemistry as outlined in the request.
The provided structure for an in-depth article requires specific findings on:
Anticancer Research: Including inhibition of cancer cell proliferation in various cell lines, exploration as DNA topoisomerase inhibitors, and development as multitarget-directed ligands.
Antimicrobial Activities: Including specific antibacterial efficacy against Gram-positive and Gram-negative bacteria and antifungal properties against named fungal strains.
The available research focuses extensively on the broader class of 1H-benzo[d]imidazole derivatives and other isomers, such as those with methoxy substitutions at different positions (e.g., 5-methoxy or on a phenyl ring attached to the core structure) nih.govacs.orgmdpi.com. While the benzimidazole scaffold is a well-established pharmacophore with significant research into its anticancer and antimicrobial potential, the specific contributions and activity profile of the 7-methoxy isomer have not been detailed in the accessible literature nih.govresearchgate.netnih.gov.
Studies on related compounds demonstrate that the position of substituents on the benzimidazole ring is crucial and can significantly alter biological activity nih.gov. Therefore, extrapolating data from other methoxy-substituted or general benzimidazole derivatives to the 7-methoxy isomer would be scientifically inaccurate and speculative.
Due to the absence of specific, verifiable research findings for This compound in the requested areas, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline without violating the core instruction to focus solely on this specific compound.
Applications in Medicinal Chemistry and Beyond
Antimicrobial Activities
Antimycobacterial Activity (Mycobacterium smegmatis)
Mycobacterium smegmatis is often utilized as a non-pathogenic surrogate for studying drugs aimed at Mycobacterium tuberculosis due to its similar cell wall structure. Research into the antimycobacterial properties of benzimidazole (B57391) derivatives has revealed that structural modifications significantly influence their efficacy. For instance, studies on N-alkyl nitrobenzamides, which share structural similarities with benzimidazole derivatives, have shown that while they are potent against M. tuberculosis, their activity against M. smegmatis is moderate, with Minimum Inhibitory Concentration (MIC) values around 0.5 µg/mL. This reduced susceptibility in M. smegmatis is partly attributed to the overexpression of the NfnB nitroreductase, which can inactivate the compounds.
Specifically, for a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives, which can be considered related structures, significant activity against M. smegmatis has been observed. The incorporation of a benzylsulfanyl moiety was found to be crucial for good antimycobacterial activity against this species. In one study, compounds 5c and 5d, which are 2,5-disubstituted-1,3,4-oxadiazoles, demonstrated notable activity with MIC values of 50 µM and 25 µM, respectively, against M. smegmatis.
While direct MIC data for 7-methoxy-1H-benzo[d]imidazole against M. smegmatis is not extensively documented in the reviewed literature, the activity of related heterocyclic compounds underscores the potential of this chemical class. The presence and position of substituents, such as a methoxy (B1213986) group, are critical in determining the spectrum and potency of antimycobacterial activity.
| Compound Class | Specific Derivative(s) | Organism | MIC |
| N-Alkyl Nitrobenzamides | DNB1 and DNB2 | M. smegmatis | 0.5 µg/mL |
| 2,5-disubstituted-1,3,4-oxadiazoles | Compound 5c | M. smegmatis | 50 µM |
| 2,5-disubstituted-1,3,4-oxadiazoles | Compound 5d | M. smegmatis | 25 µM |
Antibiofilm Activities
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. The search for novel antibiofilm agents has led to the investigation of benzimidazole derivatives. A notable example is the compound 5-methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole, designated as antibiofilm compound 1 (ABC-1). nih.gov This molecule has demonstrated the ability to effectively inhibit biofilm formation across a wide range of bacterial pathogens. nih.gov
ABC-1 has shown efficacy against both Gram-negative bacteria, including Vibrio cholerae, Klebsiella pneumoniae, Shigella boydii, Erwinia amylovora, and a cystic fibrosis isolate of Pseudomonas aeruginosa, and Gram-positive bacteria, such as a methicillin-resistant Staphylococcus aureus (MRSA) isolate. nih.gov The antibiofilm activity of ABC-1 is observed under both static and flow conditions and on various surfaces, including polystyrene, glass, and silicone catheters. nih.gov Importantly, ABC-1 does not significantly inhibit bacterial growth, suggesting its mechanism is specific to biofilm formation. nih.gov
The broad-spectrum nature of ABC-1's activity suggests it could be a valuable scaffold for the development of new antibiofilm therapies. researchgate.net
| Compound | Organism(s) | Key Finding |
| 5-methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole (ABC-1) | V. cholerae, K. pneumoniae, S. boydii, E. amylovora, P. aeruginosa (CF isolate), MRSA | Efficiently inhibits biofilm formation on multiple surfaces under static and flow conditions. nih.gov |
Anti-inflammatory Potential
Benzimidazole derivatives have been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Cyclooxygenase (COX) Inhibition
The COX enzymes are key mediators of inflammation, and their inhibition is a major strategy for anti-inflammatory drugs. Studies have shown that the substitution pattern on the benzimidazole ring plays a crucial role in COX inhibitory activity and selectivity. For instance, the introduction of an electron-donating methoxy group at the para-position of the N-aryl imidazole (B134444) in certain derivatives led to high potency and selectivity for COX-2, with an IC50 value of 0.060 μM and a selectivity index of 175. nih.gov In another study, novel benzo samipubco.comsemanticscholar.orgimidazo[1,2-a]pyrimidine derivatives with ortho-methoxy or fluoro substituents demonstrated considerable in vitro COX-2 inhibitory activity, which was attributed to the formation of hydrogen bonds within the COX-2 active site. nih.gov These findings suggest that the methoxy group can significantly enhance the anti-inflammatory potential of benzimidazole-based compounds by improving their interaction with the COX-2 enzyme. nih.govnih.gov
| Compound Class | Substitution | Effect on COX Activity | IC50 (COX-2) | Selectivity Index (SI) |
| N-aryl imidazole derivative | p-methoxy | High potency and selectivity | 0.060 μM | 175 |
| Benzo samipubco.comsemanticscholar.orgimidazo[1,2-a]pyrimidine | o-methoxy | Considerable activity | - | - |
TRPV-1 Antagonism
The TRPV1 channel is a key player in pain and inflammation pathways. Antagonists of this channel are being investigated as potential analgesics and anti-inflammatory agents. A class of TRPV1 antagonists has been developed based on a benzo[d]imidazole platform. nih.gov Optimization of this scaffold led to the identification of potent TRPV1 antagonists, with one derivative demonstrating an IC50 value of 4.6 nM in a functional assay using cells expressing recombinant human TRPV1 channels. nih.gov While the specific contribution of a 7-methoxy group has not been detailed in the available literature, the benzimidazole core is clearly a viable starting point for the design of effective TRPV1 antagonists. nih.gov The development of these compounds highlights the potential of the benzimidazole scaffold in modulating the activity of this important therapeutic target.
Antiparasitic Activities
Benzimidazole derivatives are a well-established class of antiparasitic agents. Their broad spectrum of activity has been demonstrated against a variety of protozoan parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis. nih.gov The mechanism of action for some benzimidazoles involves the inhibition of tubulin polymerization, a critical process in parasite cell division. researchgate.net
In the context of malaria, caused by Plasmodium species, several benzimidazole derivatives have shown submicromolar activity against the asexual blood stages of P. falciparum. up.ac.zaacs.org Notably, some compounds were potent at IC50 values below 100 nM and also exhibited activity against the transmissible gametocyte stages, suggesting a potential for transmission-blocking. up.ac.za
Against Leishmania species, the causative agents of leishmaniasis, certain benzimidazole derivatives have been identified as new and selective inhibitors of arginase, an enzyme crucial for parasite survival. nih.gov These compounds have shown biological activity against both the promastigote and amastigote stages of the parasite. nih.gov
In the case of trypanosomiasis, caused by Trypanosoma species, imidazole-containing azine and benzoazine derivatives have demonstrated in vitro activity against T. cruzi. nih.gov The antiparasitic properties of these compounds appear to be related to the presence of both the pyridazine and imidazole heterocyclic systems. nih.gov
While specific data for this compound is limited, a related compound, 2-methoxy-6-(5-methyl-1H-benzo[d]imidazol-2-yl)phenol, has been synthesized, indicating ongoing interest in methoxy-substituted benzimidazoles as potential antiparasitic agents. chemrxiv.org
Antitubercular Agents
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The benzimidazole scaffold has been a fertile ground for the discovery of new antitubercular agents. Derivatives of 1H-benzo[d]imidazole have shown potent bactericidal activity against M. tuberculosis at nanomolar concentrations with low cytotoxicity. nih.gov
The presence of a methoxy group on the benzimidazole ring has been shown to be important for antitubercular activity. In a study of 2-(benzylthio)-1H-benzo[d]imidazoles, the absence of a methoxy group at the 5-position generally led to a reduction in growth inhibition effectiveness against the M. tuberculosis H37Rv strain. scielo.brscielo.br For example, while a 3,5-dinitro-substituted 1H-benzo[d]imidazole showed an MIC of 3.8 µM, the corresponding derivative without the methoxy group was inactive at the highest concentrations tested. scielo.br This highlights the significant contribution of the methoxy substituent to the antimycobacterial potency of these compounds. scielo.brscielo.br In another series of derivatives, methoxy substitution at the sixth or seventh position of a 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline ring was found to enhance interactions with the target enzyme, MurD ligase. samipubco.com
| Compound Series | Substitution | Organism | MIC |
| 2-(benzylthio)-1H-benzo[d]imidazoles | 3,5-dinitro (with 5-methoxy) | M. tuberculosis H37Rv | 3.8 µM |
| 1H-benzo[d]imidazole derivatives | Various | M. tuberculosis H37Rv | <0.2 µM (for 3 compounds) |
Angiotensin II Receptor Antagonists
The renin-angiotensin system (RAS) is a crucial regulator of blood pressure, and its inhibition is a primary strategy for managing hypertension. Angiotensin II receptor blockers (ARBs) are a class of drugs that selectively block the AT1 receptor, preventing the vasoconstrictive effects of angiotensin II. nih.gov Several potent ARBs, such as candesartan and telmisartan, are based on the benzimidazole scaffold. ntnu.no
Research into the structure-activity relationships (SAR) of benzimidazole-based ARBs has revealed the critical importance of substituents at the 7-position of the ring. Studies have shown that introducing a carboxyl group at this position leads to highly potent and effective antagonists. nih.govnih.gov For instance, the compound 2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11194) demonstrated potent and long-lasting inhibition of the angiotensin II-induced pressor response in preclinical models. nih.gov The carboxyl group at the 7-position is understood to interact with key amino acid residues, such as Lys199, in the AT1 receptor, which is crucial for its antagonistic activity. ntnu.no
While the carboxyl group is optimal for direct receptor antagonism, the this compound moiety serves as a valuable synthetic intermediate. The methoxy group can be chemically modified, often through demethylation to a hydroxyl group followed by further functionalization, to introduce the necessary acidic group required for high-affinity binding to the AT1 receptor. Therefore, the 7-methoxy derivative is a key building block in the synthesis of this important class of antihypertensive drugs.
Table 1: In Vitro and In Vivo Activity of Benzimidazole-7-Carboxylic Acid Derivatives
| Compound | In Vitro AT1 Receptor Binding Affinity (IC50) | In Vivo Activity (AII-Induced Pressor Response Inhibition) |
|---|---|---|
| CV-11194 (7-Carboxylic Acid Derivative) | 5.5 x 10⁻⁷ M | Dose-dependent inhibition (0.3-10 mg/kg, p.o.) nih.gov |
| Losartan (Reference Imidazole Derivative) | Comparable to 7-substituted benzimidazoles nih.gov | Standard clinical efficacy |
Other Therapeutic Applications
The versatility of the benzimidazole scaffold extends to numerous other therapeutic areas, where the electronic and steric properties of substituents like the 7-methoxy group can be tailored to achieve desired biological effects.
Proton pump inhibitors are a class of drugs that irreversibly inhibit the H+/K+-ATPase (proton pump) in the stomach, effectively suppressing gastric acid secretion. rasayanjournal.co.in The core of all commercially available PPIs, including omeprazole, pantoprazole, and lansoprazole, is a substituted benzimidazole ring linked to a pyridine moiety. google.comslideshare.net
The mechanism of action involves the accumulation of the drug in the acidic environment of the parietal cells, where it undergoes an acid-catalyzed conversion to a reactive sulfenamide intermediate. This intermediate forms a covalent disulfide bond with cysteine residues on the proton pump. The electronic properties of the benzimidazole ring are crucial for this activation process. Electron-donating substituents on the benzimidazole ring increase the basicity of the N3 nitrogen, facilitating the necessary protonation step that initiates the activation cascade. japsonline.com
Benzimidazole derivatives have also been successfully developed as H1-receptor antagonists, or antihistamines, used to treat allergic conditions. nih.gov Marketed non-sedating antihistamines such as astemizole and mizolastine contain the benzimidazole core structure. nih.gov These drugs work by selectively blocking the action of histamine at H1 receptors, thereby preventing the symptoms of allergic reactions.
The development of benzimidazole-based antihistamines involves modifying the substituents on the core structure to achieve high affinity for the H1 receptor while minimizing off-target effects, particularly those leading to sedation or cardiac side effects. researchgate.net Research has shown that various substitutions on both the nitrogen atoms and the C2 position of the benzimidazole ring are significant for potent antihistamine activity. researchgate.net Although a specific marketed antihistamine featuring a 7-methoxy substitution is not prominent, the benzimidazole scaffold itself is a proven pharmacophore for H1 antagonism. The this compound structure represents a valid starting point for the design of novel antihistamine agents, where the methoxy group can influence the molecule's polarity, metabolic stability, and receptor binding interactions.
Applications in Material Science
Beyond its therapeutic applications, the unique electronic and photophysical properties of the this compound scaffold make it an attractive candidate for use in advanced materials, particularly in the field of optics.
Organic single crystals that can guide light are of great interest for applications in miniaturized photonic integrated circuits. Recent research has focused on donor-acceptor-donor (D-A-D) structured molecules, which can self-assemble into crystalline structures with desirable optical properties. The benzimidazole moiety, being electron-accepting, is an excellent core for such D-A-D systems.
A study on symmetrical 4,7-bis(arylethynyl)-1H-benzo[d]imidazole derivatives demonstrated their potential as optical waveguides. mdpi.com In these molecules, the benzimidazole core acts as the acceptor (A), while the arylethynyl groups at the 4 and 7-positions function as the donors (D). These crystals exhibited strong luminescence and efficient light propagation, with some derivatives showing low optical loss coefficients. mdpi.com The substitution at the 7-position is integral to this D-A-D architecture. Introducing an electron-donating methoxy group at the 7-position could further enhance the intramolecular charge transfer (ICT) characteristics, which are crucial for tuning the emission wavelength and waveguiding efficiency.
Table 2: Photophysical and Optical Waveguiding Properties of 4,7-Disubstituted Benzimidazole Derivatives
| Derivative (Substituent at 4 and 7 positions) | Photoluminescence (PL) Maxima | Optical Loss Coefficient (OLC) |
|---|---|---|
| 1b (4-(Dimethylamino)phenyl)ethynyl | 586 nm | Not specified |
| 1c (4-Methoxyphenyl)ethynyl | 564 nm | Low OLC, efficient light propagation mdpi.com |
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, a property essential for technologies like optical switching and signal processing. nih.gov Organic molecules with large delocalized π-electron systems and significant intramolecular charge transfer (ICT) often possess high NLO activity, specifically a large first hyperpolarizability (β). dntb.gov.ua
The design of organic NLO materials often follows a donor-π-acceptor (D-π-A) motif. The benzimidazole scaffold can be incorporated into such designs, acting as either part of the π-conjugated bridge or as the acceptor unit. acs.org The introduction of substituents with strong electron-donating or electron-withdrawing properties can significantly enhance the NLO response.
A methoxy group is a moderate electron-donating group. Placing a methoxy group at the 7-position of the benzimidazole ring would increase the electron density of the aromatic system, making it an effective donor component in a D-π-A molecule. Theoretical studies using Density Functional Theory (DFT) have shown that the hyperpolarizability of benzimidazole derivatives is highly sensitive to the nature and position of substituents. nih.gov An electron-donating methoxy group is expected to increase the molecular polarizability and enhance the NLO properties, making this compound a promising building block for the synthesis of new, high-performance NLO materials. nih.govresearchgate.net
Lack of Specific Research Data for this compound as a Corrosion Inhibitor
Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of specific published research focusing on the application of This compound as a corrosion inhibitor.
While the broader class of benzimidazole derivatives has been extensively studied for its corrosion inhibition properties, and various substituted compounds are well-documented in this regard, specific experimental data, detailed research findings, and performance evaluations for the 7-methoxy isomer are not available in the public domain.
Studies on other methoxy-substituted benzimidazoles, such as 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzimidazole, exist. However, the specific position of the methoxy group on the benzimidazole ring is critical to the molecule's electronic and adsorption properties, which in turn govern its effectiveness as a corrosion inhibitor. Therefore, data from other isomers or more complex derivatives cannot be accurately extrapolated to represent the performance of this compound.
Consequently, without dedicated experimental or theoretical studies on this compound, it is not possible to provide a scientifically accurate and detailed article on its specific applications in corrosion inhibition, including data tables and in-depth research findings as requested.
Future Directions and Emerging Research Avenues
Development of Novel 7-Methoxy-1H-benzo[d]imidazole Derivatives with Enhanced Potency and Selectivity
A primary focus of future research is the rational design and synthesis of new this compound derivatives with improved biological activity and target specificity. The benzimidazole (B57391) core is a recognized "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. acs.orgfrontiersin.org By strategically modifying the core and its substituents, researchers aim to develop next-generation therapeutic agents.
Key strategies for enhancing potency and selectivity include:
Substitution at Various Positions: The 1, 2, 5, and 6-positions of the benzimidazole ring are key sites for modification to generate compounds with diverse pharmacological activities. rsc.org
Introduction of Different Functional Groups: Attaching various functional groups, such as alkyl chains, aryl rings, and heterocyclic moieties, can significantly influence the molecule's lipophilicity, electronic properties, and binding affinity to specific targets. acs.orgacs.org For instance, the introduction of alkyl groups at the 1-position of 2-phenyl-1H-benzo[d]imidazole has been shown to result in positive antifungal activities. acs.org
Hybrid Molecule Design: Combining the this compound scaffold with other pharmacophores is a promising approach to create hybrid molecules with dual or multiple modes of action. nih.gov
| Derivative Type | Modification Strategy | Potential Therapeutic Application | Supporting Research |
| N-alkylated 2-(substituted phenyl)-1H-benzimidazoles | Introduction of alkyl groups at N-1 and various substituents at C-2. | Antiproliferative, Antifungal, Antibacterial. | Exploration of N-alkylated derivatives has shown that these modifications can improve lipophilicity and lead to compounds with a broad spectrum of antimicrobial and anticancer activities. acs.org |
| Bis-benzimidazoles | Condensation of diamine derivatives with substituted aldehydes. | Anticancer agents targeting DNA topoisomerase I. acs.orgnih.gov | Synthesis of novel bis-benzimidazoles has yielded compounds with potent growth inhibitory effects on various cancer cell lines. acs.orgnih.gov |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids | Fusion of the benzimidazole core with an imidazo[1,5-a]pyridine (B1214698) moiety. | Anticancer agents targeting tubulin polymerization. nih.gov | The presence of a methoxy (B1213986) phenyl group in these hybrids has been shown to improve binding affinity to the colchicine (B1669291) binding site of tubulin, leading to enhanced antiproliferative activity. nih.gov |
Integration of Computational Approaches in Drug Discovery and Development
Computational methods are becoming indispensable tools in the discovery and development of new drugs based on the this compound scaffold. These in silico techniques accelerate the research process, reduce costs, and provide valuable insights into the molecular interactions that govern biological activity. mdpi.com
Future applications of computational approaches include:
Virtual Screening: High-throughput virtual screening of large compound libraries can identify promising hit molecules with the potential to bind to a specific biological target. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to understand the binding mode and design more potent inhibitors. acs.org For example, molecular docking studies have been used to understand the binding interactions of 1H-benzo[d]imidazole derivatives with the Human Topoisomerase I DNA complex. acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of this compound derivatives with their biological activity, enabling the prediction of the potency of new, unsynthesized compounds. mdpi.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps in the early identification of drug candidates with favorable pharmacokinetic profiles. mdpi.com
Exploration of Multi-Target Directed Ligands Based on the Scaffold
The complex nature of many diseases, such as Alzheimer's and cancer, has spurred interest in the development of multi-target-directed ligands (MTDLs). nih.govresearchgate.net The this compound scaffold is an excellent starting point for designing MTDLs due to its ability to interact with multiple biological targets. acs.orgnih.gov
Future research in this area will focus on:
Rational Design of MTDLs: Combining pharmacophores from different drugs into a single molecule containing the this compound core. researchgate.netmdpi.com
Alzheimer's Disease: Designing derivatives that can simultaneously inhibit acetylcholinesterase, amyloid-β aggregation, and other relevant targets in Alzheimer's disease. researchgate.netnih.gov
Cancer Therapy: Developing compounds that target multiple signaling pathways involved in tumor growth and progression, such as kinase inhibition and apoptosis induction. acs.orgnih.gov For example, N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have been designed to have both antiproliferative and antimicrobial activities, which could be beneficial for cancer patients at risk of superinfection. acs.org
Investigation of in vivo Efficacy and Toxicity Profiles
While many this compound derivatives have shown promising in vitro activity, their in vivo efficacy and toxicity profiles remain largely unexplored. Future research must bridge this gap to translate these findings into clinically viable treatments.
Key areas of investigation will include:
Animal Models: Evaluating the therapeutic efficacy of promising compounds in relevant animal models of diseases like cancer and neurodegenerative disorders. nih.gov
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the derivatives to understand their behavior in a living organism. rsc.org
Toxicology Studies: Assessing the potential toxicity and side effects of the compounds to ensure their safety for therapeutic use. nih.govnih.gov For instance, the LC50 value, which indicates the lethal concentration for 50% of cells, is a crucial parameter for evaluating the toxicity profile of these molecules. acs.org
Advanced Material Science Applications of this compound Derivatives
Beyond its therapeutic potential, the this compound scaffold holds promise for applications in material science. The unique electronic and photophysical properties of its derivatives make them attractive candidates for the development of advanced materials. researchgate.netmdpi.com
Emerging research directions include:
Organic Light-Emitting Diodes (OLEDs): The luminescent properties of some benzimidazole derivatives make them suitable for use as emitter materials in OLEDs. mdpi.com
Organic Solar Cells: Derivatives of 1H-benzo[d]imidazole have been explored as photoactive components in organic solar cells. mdpi.com
Optical Waveguides: Single crystals of donor-acceptor-donor 1H-benzo[d]imidazole derivatives have demonstrated the ability to act as optical waveguides, with potential applications in photonic integrated circuits. researchgate.net
Sensors: The ability of the benzimidazole core to interact with various analytes could be exploited for the development of chemical sensors.
Sustainable Synthesis and Green Chemistry Innovations for Production
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other chemical products to minimize their environmental impact. primescholars.comresearchgate.net Future research will focus on developing sustainable and eco-friendly methods for the production of this compound and its derivatives.
Key innovations in this area include:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
